N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the synthesis of the 5-chlorothiophen-2-yl intermediate. This can be achieved through chlorination of thiophene.
Alkylation: The intermediate is then subjected to alkylation with 2-methoxyethyl halide under basic conditions to introduce the 2-methoxyethyl group.
Sulfonamide Formation: The alkylated intermediate is reacted with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism by which N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: can be compared with other sulfonamide derivatives and thiophene-containing compounds.
Sulfonamide Derivatives: These include compounds like sulfamethoxazole and sulfasalazine, which are used as antibiotics and anti-inflammatory agents.
Thiophene-Containing Compounds: Examples include thiophene-2-carboxylic acid and 2-acetylthiophene, which are used in various chemical syntheses.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S2/c1-23-14(15-7-8-16(17)24-15)11-19-25(21,22)13-5-3-12(4-6-13)20-10-2-9-18-20/h2-10,14,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWIWKAGKVPPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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